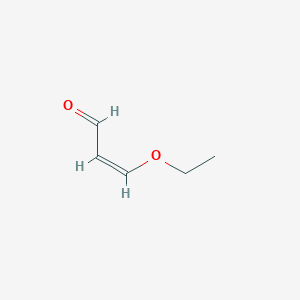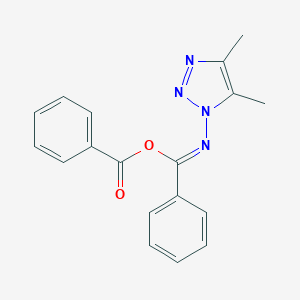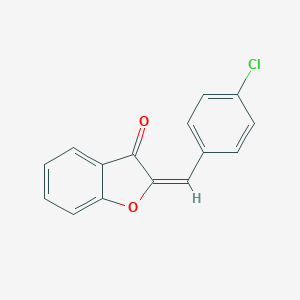![molecular formula C20H24N2S B232261 1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B232261.png)
1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine involves the modulation of various neurotransmitters in the brain such as serotonin, dopamine, and norepinephrine. It acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI), leading to an increase in the levels of these neurotransmitters in the brain. This, in turn, leads to changes in behavior and physiological responses.
Biochemical and Physiological Effects:
1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine has been found to have various biochemical and physiological effects on the body. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, leading to changes in mood, behavior, and physiological responses. It has also been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine in lab experiments include its unique mechanism of action, its ability to modulate the activity of various neurotransmitters in the brain, and its potential use in the treatment of various neurological disorders. However, its limitations include its potential toxicity and the need for further research to fully understand its effects on the body.
Direcciones Futuras
There are many future directions for the study of 1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine. One potential direction is the development of new drugs based on its structure and mechanism of action. Another direction is the study of its effects on other neurotransmitters and its potential use in the treatment of other neurological disorders. Further research is needed to fully understand the potential of this compound in scientific research.
In conclusion, 1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine is a unique chemical compound that has been extensively studied for its potential use in scientific research. Its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various neurological disorders make it a promising candidate for further study and development.
Métodos De Síntesis
The synthesis of 1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine involves the reaction of 7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-ylamine with methylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine has been studied for its potential use in scientific research in various fields such as pharmacology, neurochemistry, and neuroscience. It has been found to modulate the activity of certain neurotransmitters in the brain, leading to changes in behavior and physiological responses. It has also been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Propiedades
Nombre del producto |
1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine |
|---|---|
Fórmula molecular |
C20H24N2S |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
1-methyl-4-(2-methyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine |
InChI |
InChI=1S/C20H24N2S/c1-15-7-8-17-18(22-11-9-21(2)10-12-22)14-16-5-3-4-6-19(16)23-20(17)13-15/h3-8,13,18H,9-12,14H2,1-2H3 |
Clave InChI |
ANCXKMUBJDEPRX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(CC3=CC=CC=C3S2)N4CCN(CC4)C |
SMILES canónico |
CC1=CC2=C(C=C1)C(CC3=CC=CC=C3S2)N4CCN(CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)

![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)

![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)
![(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-Hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B232209.png)



